Acetic acid;4-phenylmethoxyoxan-2-ol
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Overview
Description
Acetic acid;4-phenylmethoxyoxan-2-ol is a chemical compound with a unique structure that combines an acetic acid moiety with a phenylmethoxyoxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylmethoxyoxan-2-ol typically involves the acetylation of phenylmethoxyoxan-2-ol. This can be achieved using acetic anhydride in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine. The reaction is usually carried out under solvent-free conditions or in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, greener alternatives like isopropenyl acetate can be used to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-phenylmethoxyoxan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;4-phenylmethoxyoxan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;4-phenylmethoxyoxan-2-ol involves its interaction with specific molecular targets. The acetic acid moiety can act as a proton donor, facilitating various biochemical reactions. The phenylmethoxyoxan ring can interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Similar in structure but lacks the oxan ring.
Methoxyphenol: Contains a methoxy group but differs in the overall structure.
Phenylacetic acid: Similar acetic acid moiety but different aromatic substitution.
Uniqueness
Acetic acid;4-phenylmethoxyoxan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
645412-74-4 |
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Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
acetic acid;4-phenylmethoxyoxan-2-ol |
InChI |
InChI=1S/C12H16O3.C2H4O2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10;1-2(3)4/h1-5,11-13H,6-9H2;1H3,(H,3,4) |
InChI Key |
BRBHIEDERKACRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COC(CC1OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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